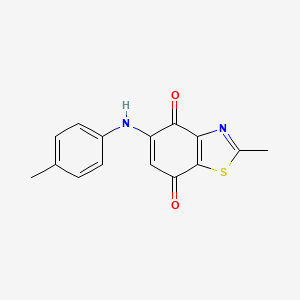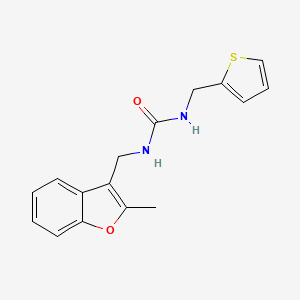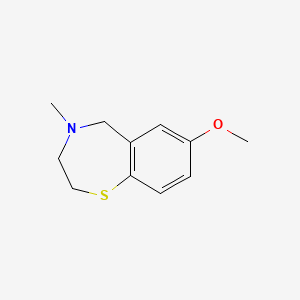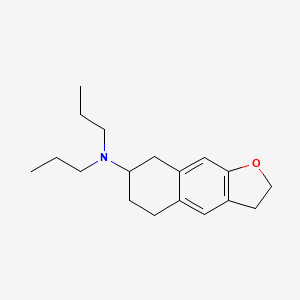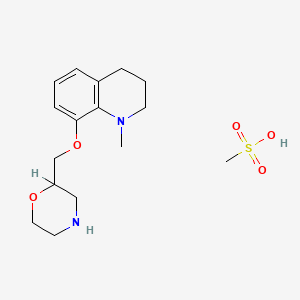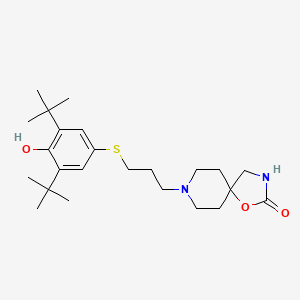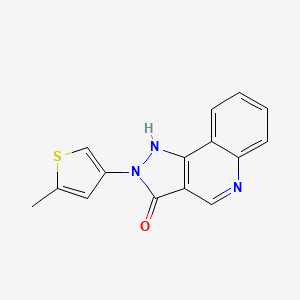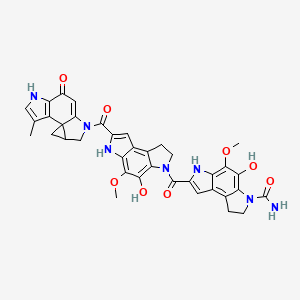
Rachelmycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC-1065 is a potent antitumor antibiotic that was first isolated from the bacterium Streptomyces zelensis in 1981 . It is known for its high cytotoxicity and ability to bind to the minor groove of DNA, leading to DNA alkylation and disruption of DNA synthesis . This compound has been extensively studied for its potential in cancer treatment due to its unique mechanism of action and high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC-1065 involves multiple steps, starting from simple organic molecules. One common synthetic route involves the use of cyclopropane intermediates, which are then modified through a series of reactions to form the final product . The key steps include the formation of the cyclopropane ring, introduction of functional groups, and final assembly of the molecule . Reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of CC-1065 analogs often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and safety . Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
CC-1065 undergoes several types of chemical reactions, including:
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of CC-1065 include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of CC-1065 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds . Substitution reactions can result in a wide variety of functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
CC-1065 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the key applications include:
Cancer Research: Due to its potent cytotoxicity, CC-1065 is extensively studied for its potential as an anticancer agent.
Drug Development: CC-1065 and its analogs serve as lead compounds for the development of new anticancer drugs.
Biological Studies: CC-1065 is used as a tool compound to study DNA interactions and the mechanisms of DNA alkylation.
Industrial Applications: CC-1065 analogs are explored for their potential use in industrial processes, such as the synthesis of complex organic molecules and the development of new materials.
Mechanism of Action
CC-1065 exerts its effects by binding to the minor groove of DNA and alkylating the N3 position of adenine residues . This alkylation disrupts DNA synthesis and leads to cell death . The compound’s high potency is attributed to its ability to form stable DNA adducts and induce significant conformational changes in the DNA structure . The molecular targets of CC-1065 include rapidly dividing cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
. Some of the similar compounds include:
Duocarmycin SA: Another potent DNA-alkylating agent with a similar mechanism of action.
Yatakemycin: A natural product with strong antitumor activity and DNA-binding properties.
MeCTI-PDE2: A synthetic analog of CC-1065 with enhanced potency and stability.
Compared to these compounds, CC-1065 is unique in its specific DNA-binding properties and high cytotoxicity . Its structure allows for precise targeting of DNA sequences, making it a valuable tool in cancer research and drug development .
Properties
CAS No. |
69866-21-3 |
|---|---|
Molecular Formula |
C37H33N7O8 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C37H33N7O8/c1-14-12-39-27-22(45)10-23-37(24(14)27)11-15(37)13-44(23)35(49)21-9-18-16-4-6-42(28(16)30(46)32(51-2)25(18)41-21)34(48)20-8-19-17-5-7-43(36(38)50)29(17)31(47)33(52-3)26(19)40-20/h8-10,12,15,39-41,46-47H,4-7,11,13H2,1-3H3,(H2,38,50) |
InChI Key |
UOWVMDUEMSNCAV-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Isomeric SMILES |
CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Canonical SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzo(1,2-b:4,3-b')dipyrrole-3(2H)-carboxamide, 7-((1,6-dihydro-4-hydroxy-5-methoxy-7-((4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa(c)pyrrolo(3,2-e)indol-2(1H)-yl)carbonyl)benzo(1,2-b:4,3-b')dipyrrol-3(2H)-yl)carbonyl)-1,6-dihydro-4-hydroxy-5-methox CC 1065 CC-1065 NSC 298223 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)
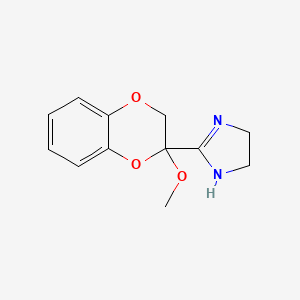
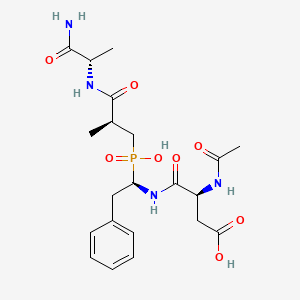
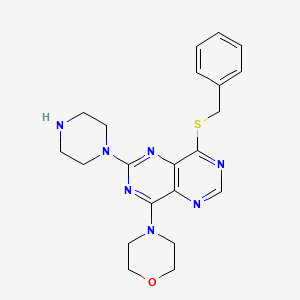
![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)
